

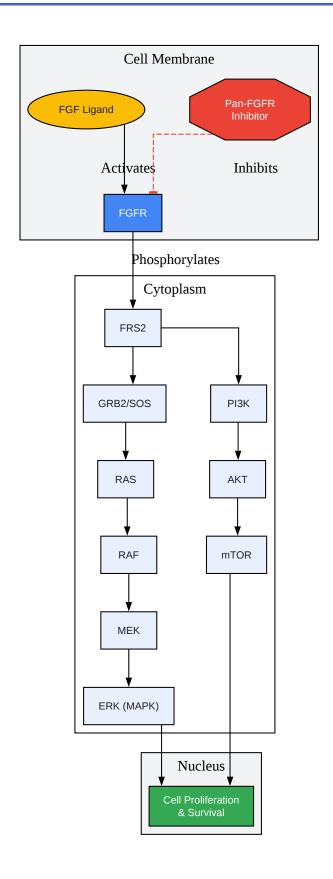
Mechanism of Action: Targeting the FGFR Signaling Cascade

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Compound of Interest		
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FGFRs are a family of four receptor tyrosine kinases (FGFR1-4). In many cancers, genetic alterations such as gene fusions, amplifications, or mutations lead to constitutive activation of these receptors. This aberrant activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote uncontrolled cell growth and survival.[1] Pan-FGFR inhibitors are small molecules that act as ATP-competitive antagonists. They bind to the ATP-binding pocket within the kinase domain of the FGFRs, preventing receptor autophosphorylation and blocking the subsequent activation of these oncogenic downstream pathways.[1][2]





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Figure 1: Simplified FGFR signaling pathway and point of inhibition.



Head-to-Head Comparison: In Vitro Kinase Inhibition

The potency of pan-FGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The tables below summarize the IC50 values for several prominent pan-FGFR inhibitors against the four FGFR isoforms, compiled from various in vitro biochemical assays.

Table 1: Comparative Potency (IC50 in nM) of Pan-FGFR Inhibitors Against Wild-Type Kinases

Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4	Reference
Erdafitinib	2.5	5.9	4.6	61	[3]
Infigratinib	2.1	2.0	2.8	66	[3]
Pemigatinib	1.4	1.2	2.1	43	[3]
TAS-120 (Futibatinib)	7.8	3.5	6.0	22	[4]
DW14383	<0.3	1.1	<0.3	0.5	[5]
AZD4547	0.4	3.1	2.0	179	[5]
PRN1371	1.6	2.0	2.6	12	[4]
FIIN-2	6.4	2.9	7.1	31	[4]

Note: IC50 values are compiled from different studies and may be subject to variations in experimental conditions.

Table 2: Inhibitory Activity (IC50 in nM) Against Common FGFR Gatekeeper Mutations



Inhibitor	FGFR1 (V561M)	FGFR2 (V564I)	FGFR2 (V564F)	FGFR3 (V555M)	Reference
Erdafitinib	13	16	160	44	[3]
Infigratinib	13	43	290	29	[3]
Pemigatinib	13	64	310	26	[3]
TAS-120 (Futibatinib)	84	-	52	-	[4]
PRN1371	224	-	>1000	-	[4]
FIIN-2	127	-	276	-	[4]

Note: Gatekeeper mutations are a common mechanism of acquired resistance to kinase inhibitors.[4] Erdafitinib appears to retain notable activity against the FGFR2 p.V564I mutant.[3]

Experimental Methodologies

Reproducibility is paramount in preclinical research. The following sections detail representative protocols for the key in vitro assays used to evaluate and compare pan-FGFR inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)

This protocol, based on the ADP-Glo™ Kinase Assay format, quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]

Objective: To determine the IC50 value of a pan-FGFR inhibitor against purified FGFR kinase enzymes.

Materials:

- Purified, recombinant FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
- Pan-FGFR inhibitor stock solution (in 100% DMSO).



- Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
- Substrate (e.g., Poly(E,Y) peptide).
- ATP solution.
- ADP-Glo™ Reagent and Kinase Detection Reagent.
- 384-well assay plates (low volume, white).

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of the pan-FGFR inhibitor in 100% DMSO. Further dilute these into the Kinase Buffer.
- Reaction Setup: In a 384-well plate, add the following to each well in order:
 - 1 μL of diluted inhibitor solution (or DMSO for control).
 - 2 μL of FGFR enzyme solution (at a pre-determined optimal concentration).
 - 2 μL of Substrate/ATP mixture.
- Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes to allow the kinase reaction to proceed.
- Stop Reaction & Deplete ATP: Add 5 μL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion & Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence in each well using a plate reader. The signal
 intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.



Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative
to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

Protocol 2: Cell-Based Proliferation/Viability Assay

This protocol assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on FGFR signaling.[8]

Objective: To determine the potency of a pan-FGFR inhibitor in a cellular context by measuring its effect on the viability of FGFR-dependent cancer cell lines.

Materials:

- FGFR-addicted cancer cell lines (e.g., NCI-H1581 for FGFR1 amplification, SNU-16 for FGFR2 amplification).
- Complete cell culture medium.
- Pan-FGFR inhibitor stock solution (in 100% DMSO).
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar).
- 96-well clear-bottom cell culture plates.

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in complete culture medium and incubate overnight (37°C, 5% CO₂).
- Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the
 old medium from the cells and add the medium containing the various concentrations of the
 inhibitor (or DMSO for vehicle control).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

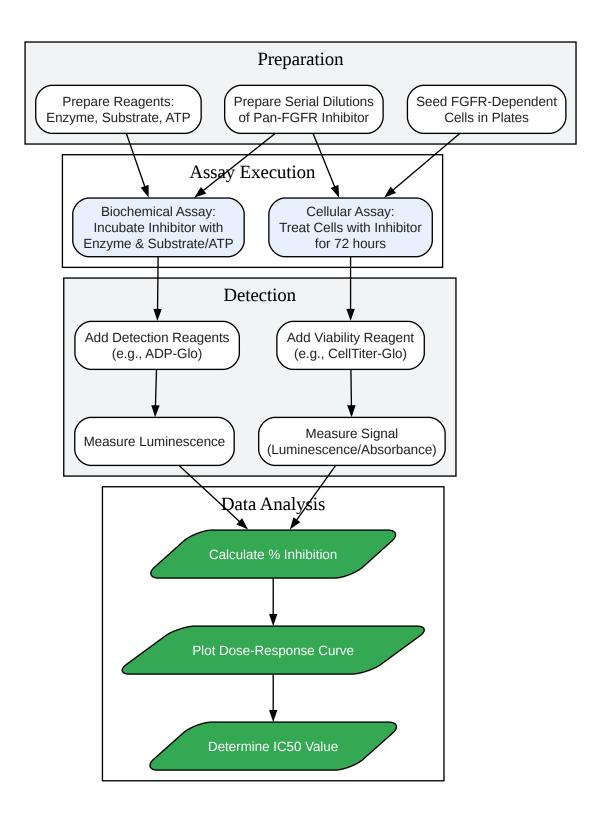






- Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).
- Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
- Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit the data to a doseresponse curve to calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.





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Figure 2: General workflow for in vitro evaluation of pan-FGFR inhibitors.



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